4-(Hydroxymethyl)phenoxyacetic acid
Overview
Description
4-(Hydroxymethyl)phenoxyacetic acid is an organic compound with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol . It is a white to off-white crystalline powder that is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound is primarily used as a linkage agent in solid-phase peptide synthesis due to its acid-labile properties .
Scientific Research Applications
4-(Hydroxymethyl)phenoxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a linkage agent in solid-phase peptide synthesis.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
Target of Action
4-(Hydroxymethyl)phenoxyacetic acid is primarily used as a linkage agent in solid-phase peptide synthesis
Mode of Action
As a linkage agent, this compound likely interacts with its targets by forming covalent bonds, thereby facilitating the assembly of peptide chains . .
Biochemical Pathways
As a linkage agent in peptide synthesis, it may indirectly influence various biochemical pathways depending on the specific peptides being synthesized .
Pharmacokinetics
Its lipophilicity (log po/w) is reported to be 14, suggesting it may have some degree of bioavailability .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored at temperatures of 2-8°C , suggesting that its stability may be compromised at higher temperatures.
Safety and Hazards
This chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)phenoxyacetic acid can be synthesized through the reaction of 4-(hydroxymethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction typically occurs in an aqueous medium at elevated temperatures. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the esterification of 4-(hydroxymethyl)phenol with chloroacetic acid, followed by hydrolysis of the ester to yield the desired acid . This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)phenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenoxyacetic acid.
Reduction: 4-(Hydroxymethyl)phenoxyethanol.
Substitution: Various substituted phenoxyacetic acids depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)benzoic acid
- 4-(Hydroxymethyl)phenylacetic acid
- 3-Methoxy-4-(hydroxymethyl)phenoxyacetic acid
Uniqueness
4-(Hydroxymethyl)phenoxyacetic acid is unique due to its specific structure that combines a phenoxyacetic acid backbone with a hydroxymethyl group. This structure imparts both stability and reactivity, making it an ideal linkage agent for solid-phase peptide synthesis. Its acid-labile property is particularly advantageous for the efficient release of synthesized peptides .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCNQOPCYRJCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218950 | |
Record name | 4-Hydroxymethylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68858-21-9 | |
Record name | 4-Hydroxymethylphenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068858219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxymethylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydroxymethyl)phenoxyessigsäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(Hydroxymethyl)phenoxyacetic acid in scientific research?
A1: this compound serves as a crucial acid-cleavable linker in solid-phase peptide synthesis [, ]. This technique is fundamental for creating peptides with specific sequences, which are essential for studying protein structure and function, as well as developing new drugs and diagnostics.
Q2: What are the advantages of using this compound as a linker in solid-phase synthesis?
A2: This linker exhibits compatibility with the widely used Fmoc/tBu solid-phase peptide synthesis strategy []. This compatibility simplifies the synthetic process and allows researchers to incorporate this linker into existing protocols. Furthermore, modifying the linker with a valeric acid moiety instead of the acetic acid group has been shown to improve loading capacity, yield, and purity of the final peptide products [].
Q3: Are there specific solid supports that are particularly well-suited for use with this compound?
A3: Research indicates that the effectiveness of this compound is influenced by the type of solid support used []. For instance, a study demonstrated the successful application of a modified version of this linker (2-fluoro-4-(hydroxymethyl)-phenoxyacetic acid) in synthesizing serine-based glycosphingolipid analogues on solid supports [].
Q4: Can you provide the structural characterization of this compound?
A4:
Molecular Formula: C9H10O4 []* Molecular Weight: 182.18 g/mol []* Melting Point:* 112-114 °C []
Q5: Are there any known substitutes or alternatives to this compound in solid-phase synthesis?
A5: Yes, the field of solid-phase synthesis utilizes a wide array of linkers. The choice of linker depends on the specific requirements of the synthesis, such as the desired cleavage conditions and the nature of the molecule being synthesized. A comprehensive list of alternative reagents used in solid-phase synthesis can be found in the first research article [].
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